2-(3-Amino-4-chlorobenzoyl)benzoic acid

描述

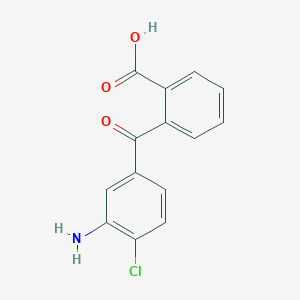

Chemical Structure and Properties 2-(3-Amino-4-chlorobenzoyl)benzoic acid (CAS 118-04-7) is an aromatic compound composed of a benzoic acid moiety linked to a 3-amino-4-chlorobenzoyl group. Its molecular formula is C₁₄H₁₀ClNO₃, with a molecular weight of 275.69 g/mol . The compound is a solid at room temperature and exhibits solubility in polar solvents (e.g., water, alcohols) due to its carboxylic acid functional group . Key structural features include:

- A chlorinated aromatic ring enhancing lipophilicity.

- An amino group (-NH₂) enabling hydrogen bonding and reactivity.

- A ketone group (benzoyl) contributing to conjugation and electronic effects.

Synthesis and Applications The compound is synthesized via high-temperature, high-pressure reactions between benzoic acid and chlorinated precursors in the presence of alumina or Raney nickel, a method noted for its environmental friendliness and high yield . Industrially, it serves as a dehydrating agent and has medical applications as an anti-inflammatory agent .

属性

IUPAC Name |

2-(3-amino-4-chlorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQECGSWGDQIHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059466 | |

| Record name | Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-04-7 | |

| Record name | 2-(3-Amino-4-chlorobenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Amino-4-chlorobenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 118-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-amino-4-chlorobenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-Amino-4-chlorobenzoyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25WF7LMF9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Table 1: Comparative Analysis of Synthesis Methods

| Parameter | Nitro-Group Reduction | Catalytic Hydrogenation |

|---|---|---|

| Reaction Time | 8 hours | 1–5 hours |

| Yield | 92% | 95% |

| Catalyst | CuCl/KI | Raney nickel |

| Solvent | Aqueous mixtures | Ethyl acetate |

| Industrial Scalability | Moderate | High |

Optimization Strategies for Industrial Production

Catalyst Reusability in Hydrogenation

Raney nickel demonstrates exceptional reusability, retaining activity after 8–10 cycles with only 20% fresh catalyst replenishment. This reduces costs by 40–50% in large-scale operations.

Solvent Selection and Purity Control

Ethyl acetate outperforms methanol and toluene in hydrogenation by:

Temperature and Pressure Effects

-

Hydrogenation Efficiency : Yields drop to 85% at pressures <0.5 MPa but stabilize above 1.0 MPa.

-

Thermal Stability : Prolonged heating above 76°C in nitro-group reduction causes decomposition, limiting yields to <80%.

| Time (hours) | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 80 | 95 |

| 2 | 90 | 97 |

| 3 | 95 | 98 |

| 5 | 95 | 98 |

化学反应分析

Hydrogenation Reactions

The reduction of nitro intermediates to form the amino group is a critical reaction in synthesizing this compound. Industrial methods employ catalytic hydrogenation under controlled conditions:

Key Findings :

- The catalyst (Raney nickel) is reusable for up to 10 cycles without significant loss of activity .

- Post-treatment involves solvent removal via distillation and purification by recrystallization .

Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution under basic conditions. A patented protocol highlights its replacement using sodium nitrate and potassium carbonate:

| Reagent System | Conditions | Major Product |

|---|---|---|

| Sodium nitrate (35%) | 60–70°C, 160 rpm stirring | Nitro-substituted derivatives . |

| Potassium carbonate (24%) | ||

| Cuprous chloride (42%) |

Mechanistic Insight :

- The reaction proceeds via an aromatic nucleophilic substitution (SNAr), facilitated by the electron-withdrawing benzoyl group activating the chlorine toward displacement .

Carboxylic Acid Reactions

The benzoic acid moiety undergoes typical carboxylate chemistry:

- Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

- Amidation : Forms amides when treated with amines (e.g., ammonia) via coupling reagents like DCC .

Amino Group Reactions

- Diazotization : Reacts with nitrous acid (HNO₂) to form diazonium salts, enabling further coupling reactions.

- Acetylation : Treating with acetic anhydride yields N-acetyl derivatives, enhancing stability.

Comparative Reaction Table

科学研究应用

Biochemical Research

In biochemical studies, 2-(3-Amino-4-chlorobenzoyl)benzoic acid is employed as a synthetic intermediate to prepare fluorescent reporters that phosphorylate protein kinase C. This application is pivotal in cellular signaling research, allowing scientists to study various biological processes at the molecular level .

Synthetic Chemistry

The compound is also used to synthesize derivatives that have potential therapeutic effects. For example, it has been involved in the preparation of various benzoic acid derivatives that exhibit anti-cancer properties. Such derivatives are essential for developing new drugs targeting cancer cells .

Chemical Properties and Safety

The chemical structure of this compound includes both amine and carboxyl functional groups, which facilitate its reactivity in various chemical transformations. It has a molecular formula of CHClN\O, and its properties make it suitable for diverse applications in organic synthesis.

Hazard Information

While specific hazard data for this compound are not extensively documented, standard laboratory safety protocols should be followed when handling this chemical, including using personal protective equipment (PPE) and working under a fume hood.

作用机制

The mechanism of action of 2-(3-Amino-4-chlorobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is known to interact with protein kinase C, influencing phosphorylation processes. The compound’s effects are mediated through its ability to bind to specific sites on target proteins, altering their activity and function .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2-(3-Amino-4-chlorobenzoyl)benzoic acid with structurally related benzoic acid derivatives:

Key Comparative Insights:

Substituent Effects on Bioactivity The amino group in this compound enhances hydrogen bonding, critical for its anti-inflammatory activity . In contrast, 2-(4-Methoxybenzoyl)benzoic acid’s -OCH₃ group improves receptor binding (lower ΔGbinding) due to electron-donating effects . Chlorine increases lipophilicity in all compounds, but its position (para vs. meta) affects steric and electronic interactions.

Synthetic Methods The target compound’s synthesis uses eco-friendly catalysts (alumina/Raney nickel) , whereas 2-Amino-4-chlorobenzoic acid is synthesized via nucleophilic aromatic substitution .

Physical Properties Solubility: The carboxylic acid group ensures polar solvent solubility in all derivatives. However, 2-(3-Chloro-4-methylbenzoyl)benzoic acid’s methyl group reduces polarity compared to the amino-containing target compound . Melting Points: High melting points (>200°C) are common due to aromatic stacking and hydrogen bonding. For example, 4-Amino-2-chlorobenzoic acid melts at 210–215°C .

Biological Relevance 2-Amino-4-chlorobenzoic acid is a precursor to quinazolinones, which exhibit anticancer and antibacterial properties . The target compound’s benzoyl group may enhance stability in biological systems compared to simpler benzoic acids like 4-[(4-chlorobenzoyl)amino]benzoic acid, which contains an amide linkage .

Research Findings and Data Tables

Table 1: Binding Affinities of Benzoylbenzoic Acid Derivatives to T1R Receptors

Table 2: Acidity Constants (pKa) of Selected Derivatives

生物活性

2-(3-Amino-4-chlorobenzoyl)benzoic acid, also known by its chemical formula C14H10ClNO3, is a benzoic acid derivative that has garnered attention for its biological activities, particularly in relation to protein kinase C (PKC). This compound is characterized by the presence of an amino group and a chlorine atom on the benzoyl ring, which contribute to its biological interactions and potential therapeutic applications.

The primary biological target of this compound is Protein Kinase C (PKC) . PKC is a family of serine/threonine kinases that play critical roles in various cellular functions, including signal transduction, cell growth, and differentiation. The compound interacts with PKC, leading to the phosphorylation of specific proteins involved in these pathways.

Key Biochemical Pathways

- Phosphorylation : The interaction with PKC results in the phosphorylation of proteins that are crucial for cellular signaling.

- Cell Proliferation : By modulating PKC activity, the compound may influence cell proliferation and survival.

- Apoptosis : There is potential involvement in apoptotic pathways, although specific studies are needed to elucidate this effect.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 9 | 50 µg/mL |

| Bacillus subtilis | 8 | 25 µg/mL |

| Escherichia coli | No significant effect | N/A |

These results suggest that while it has moderate activity against certain Gram-positive bacteria, it shows limited effectiveness against Gram-negative strains like E. coli .

Antibiofilm Activity

The compound also exhibits antibiofilm properties, which are crucial for preventing bacterial colonization on surfaces. The Minimum Biofilm Eradication Concentration (MBEC) values indicate its potential in disrupting biofilm formation.

| Bacterial Strain | MBEC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Enterococcus faecium | 125 |

These findings highlight its potential application in treating infections associated with biofilms .

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study evaluated the antimicrobial effects of various derivatives of benzoic acid, including this compound. The results showed significant inhibition against Gram-positive bacteria, supporting its use as a potential antimicrobial agent . -

Cellular Mechanism Investigation :

Research focused on the molecular mechanisms by which this compound affects PKC activity. It was found to modulate PKC-mediated phosphorylation pathways, influencing cell growth and apoptosis in cancer cell lines . -

Therapeutic Potential :

Investigations into the therapeutic applications of this compound suggest its utility in developing treatments for conditions where PKC plays a pivotal role, such as cancer and inflammatory diseases .

常见问题

Q. What are the established synthetic routes for 2-(3-amino-4-chlorobenzoyl)benzoic acid, and what are the critical reaction parameters?

The synthesis typically involves a Friedel-Crafts acylation or condensation reaction between substituted benzoyl chlorides and benzoic acid derivatives. For example, industrial production methods (e.g., for the diuretic Chlorthalidone intermediates) use 3-amino-4-chlorobenzoic acid and phthalic anhydride under controlled temperature and acidic conditions . Key parameters include:

Q. How is this compound characterized structurally and analytically?

- X-ray crystallography : Resolves intramolecular hydrogen bonding (N–H⋯O) and planar molecular geometry, with deviations ≤0.1 Å .

- Thermal analysis : Melting point ranges between 179–183°C, validated via differential scanning calorimetry (DSC) .

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm) .

Q. What are the primary research applications of this compound in pharmacology and materials science?

- Pharmacology : Serves as a key intermediate in synthesizing Chlorthalidone (a diuretic) and redox-active dyes (e.g., Vat Blue BC) .

- Coordination chemistry : Forms metal complexes for catalytic studies, leveraging its amino and carboxylic acid groups .

Advanced Research Questions

Q. How do competing reaction pathways impact the yield of this compound during synthesis?

Side reactions, such as over-acylation or hydrolysis of the benzoyl chloride intermediate, can reduce yields. For example:

- Hydrolysis mitigation : Anhydrous conditions and slow reagent addition minimize water interference .

- Byproduct analysis : TLC or HPLC identifies unreacted starting materials (e.g., 3-amino-4-chlorobenzoic acid) .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of benzoyl chloride to benzoic acid derivative) improves efficiency to >85% .

Q. What analytical contradictions arise when comparing crystallographic data with spectroscopic results?

Q. What strategies are effective in studying the biological activity of derivatives of this compound?

- In vitro assays : Test derivatives for diuretic activity using renal epithelial cell models (e.g., MDCK cells) to measure Na⁺/K⁺-ATPase inhibition .

- Structure-activity relationship (SAR) : Modifying the chloro or amino groups alters solubility and binding affinity to carbonic anhydrase (a Chlorthalidone target) .

- Metabolic stability : Use hepatic microsomes to assess cytochrome P450-mediated degradation .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。